molecular formula C11H8N2O4 B11875749 Methyl 5-nitroisoquinoline-6-carboxylate

Methyl 5-nitroisoquinoline-6-carboxylate

Cat. No.: B11875749
M. Wt: 232.19 g/mol
InChI Key: ZDSXTWDCTJWAQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-nitroisoquinoline-6-carboxylate typically involves the nitration of isoquinoline derivatives followed by esterification. One common method includes the nitration of isoquinoline-6-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitroisoquinoline-6-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitroisoquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other nucleophiles in a suitable solvent.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 5-Aminoisoquinoline-6-carboxylate.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

    Ester Hydrolysis: 5-Nitroisoquinoline-6-carboxylic acid.

Scientific Research Applications

Methyl 5-nitroisoquinoline-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-nitroisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

    5-Nitroisoquinoline-6-carboxylic acid: Similar structure but lacks the ester group.

    6-Isoquinolinecarboxylic acid, 5-nitro-, methyl ester: Another name for Methyl 5-nitroisoquinoline-6-carboxylate.

    5-Aminoisoquinoline-6-carboxylate: The reduced form of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

methyl 5-nitroisoquinoline-6-carboxylate

InChI

InChI=1S/C11H8N2O4/c1-17-11(14)9-3-2-7-6-12-5-4-8(7)10(9)13(15)16/h2-6H,1H3

InChI Key

ZDSXTWDCTJWAQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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